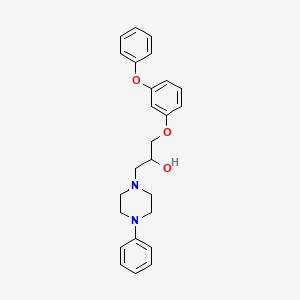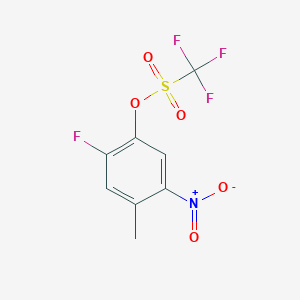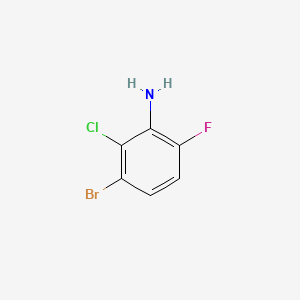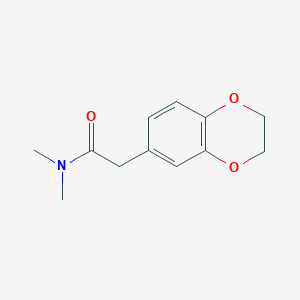
1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Scientific Research Applications
Synthesis and Pharmacological Activity
- The synthesis and pharmacological activities of compounds similar to "1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol," especially those derived from N-phenylpiperazines, have been extensively studied. These compounds exhibit significant central nervous system (CNS) activity, with variations in the phenoxy moiety not significantly altering intrinsic activity. Hypotensive activity has been observed in 1-aryloxy compounds, particularly those with an o-substituent on the phenyl ring, indicating their potential for therapeutic applications (Gupta et al., 1978).
Antimicrobial and Antiradical Activity
- Studies on the antimicrobial and antiradical activity of related compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have demonstrated their potential for biological applications. These compounds show activity against various pathogens and possess antioxidant properties, highlighting their relevance in the development of new therapeutic agents (Čižmáriková et al., 2020).
Bioremediation Applications
- The use of derivatives synthesized from industrial waste, like cardanol and glycerol, for the development of fluorescent biomarkers indicates the potential of these compounds in environmental applications. Their low toxicity to various biological models supports their safe use in monitoring environmental pollutants and contributes to sustainable practices (Pelizaro et al., 2019).
Molecular Docking and Structure-Activity Relationships
- Research into the structural analysis and binding mechanisms of arylpiperazine derivatives, including those similar to "this compound," with various receptors, has provided insights into drug design. Studies involving time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking have elucidated the conformational preferences and binding modes of these compounds, aiding in the development of selective antagonists for therapeutic use (Xu et al., 2016).
properties
IUPAC Name |
1-(3-phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-22(19-26-14-16-27(17-15-26)21-8-3-1-4-9-21)20-29-24-12-7-13-25(18-24)30-23-10-5-2-6-11-23/h1-13,18,22,28H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMMYXVBPBFJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)


![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)


![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)

